5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
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Overview
Description
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Mechanism of Action
Target of Action
Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Azo compounds, in general, are known for their ability to form complex structures, which may interact with various biological targets. The presence of the azo group (-N=N-) and the phenyl ring in the structure could potentially allow for interactions with proteins or enzymes, altering their function .
Biochemical Pathways
Azo compounds are known to be involved in a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(4-fluorophenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
Uniqueness
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological molecules. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar azo compounds.
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLZEQGHIINEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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